Product packaging for Farudodstat(Cat. No.:CAS No. 1035688-66-4)

Farudodstat

Cat. No.: B1265242
CAS No.: 1035688-66-4
M. Wt: 356.3 g/mol
InChI Key: OMPATGZMNFWVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ASLAN003 (Farudodstat) is a potent, selective, and orally bioavailable small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH) with an IC 50 of 35 nM for the human enzyme . DHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, and its inhibition has emerged as a promising therapeutic strategy in cancer research, particularly for acute myeloid leukemia (AML) . In preclinical studies, ASLAN003 demonstrated robust efficacy in AML models by inducing terminal myeloid differentiation, reducing cell proliferation and viability, and triggering apoptotic pathways in AML cell lines and primary patient blasts, including chemoresistant cells . Its mechanism is distinct from cytotoxic chemotherapies; it promotes differentiation and activates AP-1 transcription factors while significantly inhibiting protein synthesis . This activity was shown to be on-target, as the effects were reversed by the addition of uridine . In vivo, ASLAN003 substantially reduced leukemic burden and prolonged survival in AML xenograft and patient-derived xenograft (PDX) models, while showing no evident toxicity to normal hematopoietic cells and exhibiting excellent safety profiles in animal studies . Based on this compelling preclinical profile, ASLAN003 has advanced into clinical trials. A Phase 2a dose-optimization study (NCT03451084) is ongoing to evaluate ASLAN003 as a monotherapy in patients with AML . The U.S. Food and Drug Administration has granted ASLAN003 Orphan Drug Designation for the treatment of AML . This compound is a valuable research tool for investigating differentiation therapy and the role of DHODH in hematological cancers and other malignancies. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14F2N2O3 B1265242 Farudodstat CAS No. 1035688-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPATGZMNFWVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035688-66-4
Record name Aslan-003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farudodstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16049
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1035688-66-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FARUDODSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Farudodstat: A Deep Dive into the Inhibition of Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farudodstat (formerly ASLAN003) is a potent, orally active small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting this key metabolic enzyme, this compound disrupts the synthesis of nucleotides required for DNA and RNA production, thereby impeding the proliferation of rapidly dividing cells. This mechanism of action has positioned this compound as a promising therapeutic candidate in oncology, particularly for acute myeloid leukemia (AML), and in the treatment of autoimmune disorders like alopecia areata. This technical guide provides a comprehensive overview of the this compound DHODH inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms and experimental workflows.

Core Mechanism: DHODH Inhibition

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[3]

This compound potently and selectively inhibits human DHODH, leading to the depletion of the pyrimidine pool. This targeted inhibition has several downstream consequences, including the impairment of protein synthesis and the induction of cell differentiation and apoptosis, mediated in part through the activation of the AP-1 transcription factor.

Quantitative Data

The following tables summarize the key quantitative data for this compound and comparative DHODH inhibitors.

Table 1: In Vitro Potency of DHODH Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound Human DHODH35Cell-free enzymatic assay
LeflunomideHuman DHODH98,000Recombinant human enzyme
Teriflunomide (A77 1726)Human DHODH1,100Recombinant human enzyme
BrequinarHuman DHODH10Recombinant human enzyme

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineCancer TypeIC50 (nM)Assay ConditionsReference
THP-1Acute Monocytic Leukemia15248-hour incubation, CTG assay
MOLM-14Acute Myeloid Leukemia58248-hour incubation, CTG assay
KG-1Acute Myeloid Leukemia38248-hour incubation, CTG assay

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: From DHODH Inhibition to Cellular Effects

The inhibition of DHODH by this compound initiates a cascade of cellular events culminating in anti-proliferative and pro-apoptotic effects. The depletion of pyrimidines is a key trigger, leading to metabolic stress and the activation of downstream signaling pathways. A significant consequence is the activation of the AP-1 (Activator Protein-1) transcription factor, which plays a crucial role in differentiation and apoptosis.

DHODH_Inhibition_Pathway This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Protein_Synthesis Protein Synthesis Pyrimidine_Synthesis->Protein_Synthesis AP1 AP-1 Activation Pyrimidine_Synthesis->AP1 Leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Protein_Synthesis->Cell_Proliferation Differentiation Cell Differentiation AP1->Differentiation Apoptosis Apoptosis AP1->Apoptosis

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and leading to cell cycle arrest and apoptosis.

Experimental Workflow for Characterizing DHODH Inhibitors

The discovery and characterization of DHODH inhibitors like this compound typically follow a multi-step workflow, beginning with initial screening and culminating in preclinical and clinical evaluation.

Experimental_Workflow Screening High-Throughput Screening (Virtual or Compound Library) Hit_ID Hit Identification Screening->Hit_ID Enzyme_Assay In Vitro DHODH Enzyme Inhibition Assay (e.g., DCIP Assay) Hit_ID->Enzyme_Assay Validate Hits Cell_Assay Cell-Based Assays (Viability, Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay Confirm Cellular Activity Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, FACS) Cell_Assay->Mechanism_Study Elucidate Pathway In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Study->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

Caption: A typical workflow for the discovery and development of a DHODH inhibitor.

Detailed Experimental Protocols

DHODH Enzyme Inhibition Assay (DCIP Assay)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromophore 2,6-dichloroindophenol (DCIP).

  • Principle: DHODH catalyzes the transfer of electrons from dihydroorotate to an electron acceptor. In this in vitro assay, DCIP acts as an artificial electron acceptor. The reduction of DCIP leads to a decrease in absorbance at 600-650 nm, which is proportional to DHODH activity.

  • Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (substrate)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q10 (optional, as an electron shuttle)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

    • Test compound (this compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.

    • Add DCIP (and Coenzyme Q10, if used) to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of dihydroorotate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 620 nm at regular intervals for a set period (e.g., 10-15 minutes).

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of luminescence is directly proportional to the number of viable cells.

  • Materials:

    • AML cell lines (e.g., MOLM-14, THP-1, KG-1)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Opaque-walled 96-well plates suitable for luminescence measurements

    • Luminometer

  • Procedure:

    • Seed the AML cells in the opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data as described for the enzyme inhibition assay.

Protein Synthesis Assay (O-propargyl-puromycin (OP-Puro) Incorporation Assay)

This assay measures the rate of global protein synthesis in cells.

  • Principle: OP-Puro is an analog of puromycin that incorporates into newly synthesized polypeptide chains. The alkyne group on OP-Puro allows for its detection via a click chemistry reaction with a fluorescent azide, enabling quantification by flow cytometry. A decrease in OP-Puro incorporation indicates an inhibition of protein synthesis.

  • Materials:

    • AML cell lines (e.g., MOLM-14, KG-1)

    • This compound

    • O-propargyl-puromycin (OP-Puro)

    • Click-iT® Cell Reaction Buffer Kit (or similar)

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Fixation and permeabilization buffers

    • Flow cytometer

  • Procedure:

    • Culture AML cells and treat with this compound at the desired concentrations for a specified time (e.g., 1 hour). Include a vehicle control.

    • Add OP-Puro to the cell culture medium to a final concentration of 20 µM and incubate for 1 hour at 37°C.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix and permeabilize the cells according to the manufacturer's protocol for the click chemistry kit.

    • Perform the click reaction by incubating the cells with the fluorescent azide in the reaction buffer.

    • Wash the cells to remove excess reagents.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the rate of protein synthesis.

    • Compare the MFI of this compound-treated cells to the vehicle control to determine the extent of protein synthesis inhibition.

Conclusion

This compound is a potent inhibitor of DHODH with demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of AML. Its mechanism of action, centered on the disruption of pyrimidine biosynthesis, offers a targeted approach for the treatment of diseases characterized by rapid cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DHODH inhibitors, facilitating further research into their therapeutic potential. As clinical development progresses, a deeper understanding of the this compound DHODH inhibition pathway will be crucial for optimizing its application in various disease contexts.

References

Methodological & Application

Application Notes and Protocols for Farudodstat in Acute Myeloid Leukemia (AML) In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Farudodstat (also known as ASLAN003) is a potent, orally active small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[3] Acute Myeloid Leukemia (AML) is characterized by the rapid proliferation of myeloid blasts, which have a high demand for nucleotides to support DNA and RNA synthesis.[3] this compound leverages this metabolic vulnerability by inhibiting DHODH, leading to pyrimidine starvation. This, in turn, impairs protein synthesis, activates AP-1 transcription factors, and ultimately induces cell cycle arrest, differentiation, and apoptosis in AML cells.[1]

These application notes provide detailed protocols for key in vitro assays to evaluate the anti-leukemic effects of this compound on AML cell lines, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: DHODH Inhibition

The primary mechanism of this compound is the highly potent inhibition of human DHODH, with an IC50 of 35 nM in cell-free assays. This targeted inhibition depletes the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. Rapidly dividing cells, like AML blasts, are particularly reliant on the de novo pyrimidine synthesis pathway, making them highly susceptible to DHODH inhibition. The downstream consequences include the induction of transcriptional programs for differentiation and apoptosis, making this compound a promising therapeutic agent for AML.

Farudodstat_Pathway cluster_0 Mitochondrion cluster_1 Cellular Processes cluster_2 Cellular Outcomes DHODH DHODH Reaction Dihydroorotate → Orotate DHODH->Reaction catalyzes Pyrimidine De Novo Pyrimidine Synthesis Reaction->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Protein Protein Synthesis Pyrimidine->Protein Arrest Cell Cycle Arrest DNA_RNA->Arrest depletion leads to Apoptosis Apoptosis Protein->Apoptosis impairment leads to Diff Differentiation Protein->Diff impairment leads to This compound This compound This compound->DHODH inhibits

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and anti-leukemic effects.

Data Presentation

Table 1: In Vitro Potency of this compound in AML Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after 48 hours of treatment.

Cell LineIC50 (nM)
THP-1152
KG-1382
MOLM-14582
Table 2: Recommended Conditions for In Vitro Assays

This table provides suggested concentration ranges and incubation times for various assays based on published data. Optimization may be required depending on the AML cell line and specific experimental goals.

AssayThis compound Concentration RangeIncubation TimeKey Readouts
Cell Viability0.01 - 100 µM48 - 96 hoursIC50, Cell Proliferation Rate
Apoptosis0.5 - 2 µM24 - 48 hoursAnnexin V+/PI+ cells, Cleaved Caspases
Cell Cycle0.5 - 5 µM24 - 48 hours% Cells in G0/G1, S, G2/M phases
Protein Synthesis1 - 2 µM1 - 2 hoursO-propargyl-puromycin (OPP) incorporation
Differentiation2 - 4 µM96 hoursCD14 expression

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Use relevant human AML cell lines such as MOLM-14, KG-1, THP-1, or MV4;11.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of AML cells.

Viability_Workflow start Seed AML cells in a 96-well plate (e.g., 1x10^4 cells/well) treat Add serial dilutions of this compound and a vehicle control (DMSO) start->treat incubate Incubate for 48-96 hours at 37°C, 5% CO2 treat->incubate add_reagent Add MTS or MTT reagent to each well (e.g., 20 µL per 100 µL) incubate->add_reagent incubate2 Incubate for 1-4 hours at 37°C add_reagent->incubate2 measure Measure absorbance/fluorescence using a microplate reader incubate2->measure end Calculate % viability and determine IC50 value measure->end

Caption: Workflow for assessing cell viability using an MTS or MTT assay.

Methodology:

  • Seed AML cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

  • Incubate the plate for the desired time period (e.g., 48 or 96 hours).

  • Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

  • Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Apoptosis_Workflow start Treat AML cells with this compound (e.g., 0.5-2 µM) for 24-48h harvest Harvest and wash cells with ice-cold PBS start->harvest resuspend Resuspend cells in 100 µL of 1X Annexin V Binding Buffer harvest->resuspend stain Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate dilute Add 400 µL of 1X Binding Buffer incubate->dilute end Analyze by flow cytometry within 1 hour dilute->end

Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.

Methodology:

  • Treat AML cells with the desired concentrations of this compound (e.g., 0.5, 1, 2 µM) for 24-48 hours.

  • Harvest the cells and wash them once with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

CellCycle_Workflow start Treat AML cells with this compound for 24 hours harvest Harvest and wash cells with PBS start->harvest fix Fix cells in ice-cold 70% ethanol dropwise while vortexing harvest->fix incubate Incubate at -20°C for at least 2 hours (or overnight) fix->incubate wash Wash to remove ethanol and resuspend in PBS incubate->wash stain Add PI/RNase A staining solution wash->stain incubate2 Incubate for 15-30 minutes at room temperature in the dark stain->incubate2 end Analyze DNA content by flow cytometry incubate2->end

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Methodology:

  • Treat AML cells with this compound for 24 hours.

  • Harvest cells, wash with PBS, and fix them by adding the pellet dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C overnight (a minimum of 2 hours is required).

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Protein Synthesis Assay (OPP Staining)

This protocol directly measures the impact of this compound on global protein synthesis.

ProteinSynth_Workflow start Treat MOLM-14 or KG-1 cells with This compound (1-2 µM) for 1 hour add_opp Add O-propargyl-puromycin (OPP) (e.g., 20 µM) to the culture start->add_opp incubate Incubate for an additional 1 hour add_opp->incubate process Wash, fix, and permeabilize cells according to kit manufacturer incubate->process click_it Perform Click-iT reaction with Alexa Fluor® 488 azide process->click_it wash Wash cells to remove excess reagents click_it->wash end Analyze fluorescence by flow cytometry wash->end

Caption: Workflow for measuring protein synthesis inhibition using OPP staining.

Methodology:

  • This assay is best performed using a commercial kit, such as the O-propargyl-puromycin (OPP) Alexa Fluor® 488 Protein Synthesis Assay Kit.

  • Treat AML cells (e.g., MOLM-14, KG-1) with this compound (1 µM or 2 µM) for 1 hour.

  • Add OPP reagent (e.g., 20 µM final concentration) to the cell culture and incubate for an additional 1 hour.

  • Wash the cells in ice-cold PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform the Click-iT reaction to conjugate the incorporated OPP with a fluorescent azide (e.g., Alexa Fluor® 488).

  • Wash the cells and analyze the fluorescence intensity using a flow cytometer to quantify the rate of protein synthesis.

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of Farudodstat

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive procedural guidance for the proper disposal of Farudodstat, an investigational and potent inhibitor of dihydroorotate dehydrogenase (DHODH). Due to its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste. The following step-by-step procedures are grounded in established safety protocols for handling hazardous pharmaceutical agents to ensure the safety of laboratory personnel and environmental integrity.

I. Immediate Safety and Handling Protocols

All personnel involved in the handling and disposal of this compound must receive training on the appropriate management of hazardous drugs. It is imperative to have standard operating procedures that cover the entire lifecycle of the drug, from its receipt to its final disposal.

Personal Protective Equipment (PPE):

  • Gloves: Double gloving is mandatory for all handling and disposal procedures.

  • Gown: A solid-front protective gown is required and should be changed every two to three hours or immediately upon contamination.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Respiratory Protection: When handling the powdered form of the drug outside a containment device, a NIOSH-approved respirator is necessary.

Engineering Controls:

To minimize exposure, all handling of this compound, particularly in its powdered form, should occur within a chemical fume hood, biological safety cabinet (BSC), or a glove box.

II. Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must adhere to all relevant federal, state, and local regulations for hazardous waste.

  • Waste Segregation: At the point of generation, segregate all this compound waste. This includes:

    • Unused or expired this compound.

    • Contaminated lab supplies (e.g., pipette tips, vials, and culture plates).

    • Contaminated PPE (e.g., gloves, gowns, and shoe covers).

    • Materials used for spill cleanup.

  • Containerization:

    • Solid Waste: Place all visibly contaminated disposable items, such as gloves and absorbent pads, into a designated, sealable plastic bag within the containment area (e.g., fume hood). This bag must then be placed into a properly labeled, leak-proof, and puncture-resistant hazardous waste container. These containers are often color-coded (e.g., yellow for chemotherapy waste) to differentiate them from other waste streams.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly marked with:

    • The words "Hazardous Waste".

    • The chemical name: "this compound".

    • Associated hazards (e.g., "Cytotoxic").

    • The date when accumulation began.

  • Storage: Store hazardous waste containers in a designated, secure area with secondary containment. This area should be away from general laboratory traffic and clearly identified as a hazardous waste accumulation site.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The most suitable method for the destruction of this compound is high-temperature incineration by an approved environmental management vendor[1][2]. A certificate of destruction should be obtained and kept on record[1].

III. Spill Management

In the event of a spill, immediate and appropriate cleanup is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before starting the cleanup, put on the appropriate PPE as described above.

  • Contain and Clean: Use a spill kit to contain and absorb the spill. Clean the area with an appropriate decontamination solution.

  • Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office in accordance with your internal policies.

IV. Quantitative Data and Experimental Protocols

While specific quantitative disposal limits for this compound are not publicly available, the following tables summarize key handling and experimental information.

Table 1: Handling and Storage of this compound

ParameterGuideline
Storage Temperature Store at -20°C for long-term storage.
Solution Stability Solutions in DMSO can be stored at -80°C for several months.
PPE Requirement Double gloves, protective gown, eye protection, and respirator (for powder).
Handling Environment Chemical fume hood, biological safety cabinet, or glove box.

Table 2: In Vitro Experimental Parameters for this compound

Cell LinesConcentration RangeIncubation TimeAssay
THP-1, MOLM-14, KG-10.01-100 μM48 hoursCell Proliferation Assay[3]
MOLM-14, KG-11 μM or 2 μM1 hour (pre-treatment)Protein Synthesis Assay (OPP)[4]
Primary AML and MDS Samples2 μM, 4 μM96 hoursViability and Differentiation Assay

Experimental Protocol: Protein Synthesis Assay

This protocol is based on the Click-iT assay using O-propargyl-puromycin (OPP) to measure protein synthesis.

  • Cell Culture: Culture MOLM-14 and KG-1 cells under standard conditions.

  • Treatment: Expose the cells to this compound at concentrations of 1 μM or 2 μM for 1 hour. A DMSO control should be used.

  • OPP Labeling: Add OPP at a concentration of 20 mM to the cell cultures and incubate for 1 hour.

  • Cell Processing: Wash the cells in ice-cold phosphate-buffered saline (PBS).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the assay kit manufacturer's instructions.

  • FACS Analysis: Analyze the cells using a flow cytometer to measure the incorporation of OPP, which reflects the rate of protein synthesis.

V. Mechanism of Action and Signaling Pathway

This compound is a potent and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines required for DNA replication. By inhibiting DHODH, this compound suppresses the proliferation of immune cells and the secretion of interferon-gamma (IFNγ). In acute myeloid leukemia (AML) cells, this inhibition of protein synthesis leads to the activation of AP-1 transcription factors, which in turn induces differentiation and apoptosis.

Farudodstat_Mechanism_of_Action This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine De Novo Pyrimidine Synthesis Inhibition DHODH->Pyrimidine IFNy IFNγ Secretion Suppression DHODH->IFNy DNA DNA Replication Suppression Pyrimidine->DNA Protein Protein Synthesis Impairment Pyrimidine->Protein Cell_Proliferation Immune Cell Proliferation Suppression DNA->Cell_Proliferation AP1 AP-1 Transcription Factor Activation Protein->AP1 Differentiation AML Cell Differentiation AP1->Differentiation Apoptosis AML Cell Apoptosis AP1->Apoptosis

Caption: Mechanism of action of this compound.

VI. Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

Farudodstat_Disposal_Workflow Start Generation of This compound Waste Segregate Segregate Waste at Point of Generation Start->Segregate Solid Solid Waste (PPE, labware) Segregate->Solid Liquid Liquid Waste (solutions) Segregate->Liquid Bag Place in Labeled Sealable Bag Solid->Bag Container_Liquid Place in Labeled Hazardous Waste Container (Leak-Proof) Liquid->Container_Liquid Container_Solid Place in Labeled Hazardous Waste Container (Puncture-Resistant) Bag->Container_Solid Store Store in Secure Designated Area Container_Solid->Store Container_Liquid->Store Dispose Arrange for Pickup by Licensed Contractor Store->Dispose End Incineration & Receipt of Destruction Certificate Dispose->End

Caption: this compound disposal workflow.

References

Personal protective equipment for handling Farudodstat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Farudodstat. The following procedures are based on best practices for handling potent, hazardous compounds in a laboratory setting.

This compound is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) and is considered a hazardous drug.[1][2][3] As with any potent chemical, understanding and implementing proper safety protocols is paramount to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure. The selection of PPE is dependent on the specific task being performed.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking Chemotherapy gloves. If the integrity of the packaging is compromised, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[4]
Compounding and Preparation Chemotherapy gloves (double gloving recommended), disposable gown (long-sleeved, impermeable, back-closing), eye and face protection (safety goggles and face shield), and respiratory protection (e.g., N95 respirator).[5]
Administration (in vitro/in vivo) Two pairs of chemotherapy gloves, a disposable gown, and eye protection.
Spill Cleanup Chemotherapy gloves (double gloving), disposable gown, respiratory protection, and eye protection. A spill kit should be readily available.
Waste Disposal Chemotherapy gloves and a disposable gown.

Operational Workflow for Handling and Disposal

Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and the environment. The following workflow outlines the key steps from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Receiving and Unpacking B Don Appropriate PPE A->B C Preparation in a Containment Hood B->C D Experiment Execution C->D E Decontamination of Work Surfaces D->E I Evacuate and Secure Area D->I If Spill Occurs F Segregate Hazardous Waste E->F G Dispose of in Designated Containers F->G H Arrange for Hazardous Waste Pickup G->H J Use Spill Kit and Appropriate PPE I->J K Clean and Decontaminate J->K L Dispose of Spill Waste as Hazardous K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farudodstat
Reactant of Route 2
Farudodstat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.